REACTION_CXSMILES
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[Cl:1][CH2:2][CH2:3][C:4]1[C:13](=O)[C:12]2[C:7](=[C:8]([CH3:15])[CH:9]=[CH:10][CH:11]=2)[NH:6][N:5]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:1][CH2:2][CH2:3][C:4]1[N:5]=[N:6][C:7]2[C:12]([C:13]=1[Cl:18])=[CH:11][CH:10]=[CH:9][C:8]=2[CH3:15]
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Name
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3-(2-Chloroethyl)-8-methyl-4-oxo-(1H)-cinnoline
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Quantity
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9 g
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Type
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reactant
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Smiles
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ClCCC1=NNC2=C(C=CC=C2C1=O)C
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The excess phosphorus oxychloride was evaporated under reduced pressure
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Type
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ADDITION
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Details
|
the residue was poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with chloroform (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from diethyl ether/petroleum ether (b.p. 40-60°)
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Type
|
CUSTOM
|
Details
|
gave an analytically pure sample, m.p. 102-104°
|
Name
|
|
Type
|
|
Smiles
|
ClCCC=1N=NC2=C(C=CC=C2C1Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |